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Compound of Interest

Compound Name: 2-Methyl-3-nitrophenol

Cat. No.: B1294317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 2-Methyl-3-nitrophenol (CAS No:

5460-31-1). This document presents key spectral data in a structured format, details the

experimental protocols for data acquisition, and includes a workflow diagram for the analytical

process.

Spectroscopic and Spectrometric Data
The following sections summarize the key spectroscopic and spectrometric data for 2-Methyl-
3-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound.

The ¹H NMR spectrum reveals information about the protons, while ¹³C NMR provides insights

into the carbon skeleton.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Methyl-3-nitrophenol was obtained in DMSO-d₆. The chemical

shifts (δ) are reported in parts per million (ppm) relative to a reference standard.
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Proton Assignment Chemical Shift (δ, ppm) Multiplicity

-OH 10.35 Singlet

Aromatic-H 7.320 Multiplet

Aromatic-H 7.241 Multiplet

Aromatic-H 7.151 Multiplet

-CH₃ 2.250 Singlet

Data obtained from a 399.65

MHz spectrometer in DMSO-

d₆.[1]

¹³C NMR Spectral Data

Experimental ¹³C NMR data for 2-Methyl-3-nitrophenol is not readily available in publicly

accessible spectroscopic databases.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic absorption of infrared radiation. The table below lists the expected characteristic

IR absorption bands for the functional groups in 2-Methyl-3-nitrophenol.
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3500–3200 (broad) Phenolic O-H O-H stretch (H-bonded)

3100–3000 Aromatic C-H C-H stretch

3000–2850 Methyl C-H C-H stretch

1600–1585 & 1500–1400 Aromatic C=C C=C stretch (in-ring)

1550–1475 Nitro (NO₂) N-O asymmetric stretch

1360–1290 Nitro (NO₂) N-O symmetric stretch

1320–1000 Phenolic C-O C-O stretch

This table is based on

characteristic IR absorption

frequencies for the respective

functional groups.[2][3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The mass spectrum of 2-Methyl-3-nitrophenol is typically obtained using

electron ionization (EI).

m/z Relative Intensity (%) Possible Fragment

153 64.3 [M]⁺ (Molecular Ion)

136 100.0 [M-OH]⁺

108 32.1 [M-NO₂-H]⁺

77 75.9 [C₆H₅]⁺

53 33.4 [C₄H₃]⁺

Data corresponds to the mass

spectrum obtained via electron

ionization.[1]
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Experimental Protocols
The following protocols provide a general framework for the acquisition of spectroscopic and

spectrometric data for compounds such as 2-Methyl-3-nitrophenol.

NMR Spectroscopy Protocol
Sample Preparation: A small amount of the 2-Methyl-3-nitrophenol sample is dissolved in a

deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A reference standard, such as

tetramethylsilane (TMS), is added for chemical shift calibration.

Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer, for

instance, a 400 MHz instrument.

¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically

used.

¹³C NMR Data Acquisition: For the ¹³C NMR spectrum, a larger number of scans is generally

required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is often

employed to simplify the spectrum and improve sensitivity.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier

transformation to obtain the NMR spectrum. Phase and baseline corrections are applied to

ensure accurate integration and peak picking.

FT-IR Spectroscopy Protocol
Sample Preparation: For a solid sample like 2-Methyl-3-nitrophenol, the KBr pellet method

is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr)

powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be

prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the

resulting paste between two salt plates (e.g., NaCl or KBr).

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1294317?utm_src=pdf-body
https://www.benchchem.com/product/b1294317?utm_src=pdf-body
https://www.benchchem.com/product/b1294317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: A background spectrum of the empty sample holder (or pure KBr

pellet/Nujol) is recorded first. The sample is then placed in the spectrometer, and the

spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. The background spectrum

is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe for solid samples or after separation by gas chromatography (GC/MS).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV) in a technique known as electron ionization (EI). This causes

the molecule to lose an electron, forming a radical cation (the molecular ion, [M]⁺), which can

then undergo fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

value to generate the mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic and spectrometric

analysis of a chemical compound like 2-Methyl-3-nitrophenol.
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1. Sample Handling

2. Data Acquisition

3. Data Processing & Interpretation

4. Structural Confirmation
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(FT, Phasing, Baseline Correction)
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Data Compilation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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